molecular formula C19H21NO2 B5694844 N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide

N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B5694844
M. Wt: 295.4 g/mol
InChI Key: SEZVPLBDELXMLI-AWNIVKPZSA-N
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Description

N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as IPA-3, is a small molecule inhibitor that has gained significant attention in the field of cancer research. IPA-3 is a potent inhibitor of the Rho GTPase family member, RhoGTPase Cdc42. This molecule has been shown to have significant effects on cancer cell migration, invasion, and metastasis, making it a promising target for cancer therapy.

Mechanism of Action

N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide works by inhibiting the activity of the RhoGTPase Cdc42. This molecule is involved in the regulation of the actin cytoskeleton, which is responsible for cell migration and invasion. By inhibiting the activity of Cdc42, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide prevents the formation of actin filaments, which are necessary for cell movement.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have significant effects on cancer cell migration, invasion, and metastasis. This molecule has also been shown to have effects on cancer cell proliferation and apoptosis. In addition, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have effects on the actin cytoskeleton, which is important for cell movement.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is that it is a potent inhibitor of the RhoGTPase Cdc42. This makes it a valuable tool for studying the role of Cdc42 in cell migration and invasion. One limitation of using N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide is that it is a small molecule inhibitor, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide. One direction is to investigate the potential of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide as a cancer therapy. Another direction is to study the effects of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide on other RhoGTPases and their downstream signaling pathways. Additionally, future research could focus on developing more potent and selective inhibitors of Cdc42.

Synthesis Methods

N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized using a simple three-step process. The first step involves the reaction of 4-isopropylphenylboronic acid with 4-methoxyphenylacetyl chloride in the presence of a palladium catalyst to form the intermediate compound. The second step involves the reaction of the intermediate compound with acryloyl chloride to form the final product, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide. The final step involves purification of the product using column chromatography.

Scientific Research Applications

N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the migration and invasion of cancer cells by targeting the RhoGTPase Cdc42. This molecule has also been shown to have significant effects on cancer cell proliferation and apoptosis.

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14(2)16-7-9-17(10-8-16)20-19(21)13-6-15-4-11-18(22-3)12-5-15/h4-14H,1-3H3,(H,20,21)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZVPLBDELXMLI-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide

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